(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved using continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids, and other oxidized derivatives.
Reduction: Saturated ketones, alcohols, and alkanes.
Substitution: Nitro, halogen, and sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials due to its conjugated system and electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity, modulation of signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- (2E)-3-(2-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
- (2E)-3-(2-Chlorophenyl)-1-phenylprop-2-en-1-one
Uniqueness
(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is unique due to the specific positioning of the chlorine and methyl groups on the phenyl rings. This structural arrangement influences its electronic properties, reactivity, and biological activity, making it distinct from other chalcones with different substituents.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-6-2-4-8-14(12)16(18)11-10-13-7-3-5-9-15(13)17/h2-11H,1H3/b11-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWIEFAVWOKYOG-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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